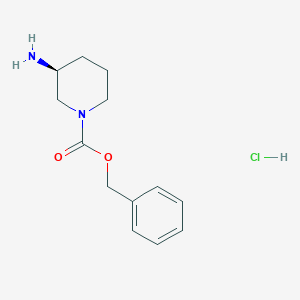

(S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride

Description

(S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride (CAS 876378-16-4) is a chiral piperidine derivative with a benzyloxycarbonyl (Cbz) protecting group and a hydrochloride salt. Its molecular formula is C₁₃H₁₉ClN₂O₂, and it has a molar mass of 270.76 g/mol . The compound is stored under inert atmosphere at room temperature to ensure stability, as the Cbz group is sensitive to hydrogenolysis and acidic/basic conditions. It serves as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and cardiovascular systems.

Properties

IUPAC Name |

benzyl (3S)-3-aminopiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSBVOIXQVBLEU-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the piperidine ring.

Amination at the 3-Position: The amino group is introduced at the 3-position through a reductive amination reaction, using an appropriate amine and a reducing agent.

Carboxylation at the 1-Position: The carboxylate group is introduced at the 1-position through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the amino group to an amine.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Hydrolysis: The ester bond in the carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and amines are employed.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, amines, substituted piperidines, and carboxylic acids.

Scientific Research Applications

Synthesis Pathway

The synthesis of (S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride typically involves several key steps:

- Formation of the Piperidine Ring : Cyclization reaction involving a suitable precursor.

- Introduction of the Benzyl Group : Nucleophilic substitution reaction with a benzyl halide.

- Amination at the 3-Position : Reductive amination using an appropriate amine.

- Carboxylation at the 1-Position : Carboxylation reaction using carbon dioxide or a carboxylating agent.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules and pharmaceuticals. It is utilized in:

- Organic Synthesis : As a protecting group for amines during multi-step syntheses.

- Ligand Development : In biochemical assays for receptor binding studies.

Biology

The compound plays a role in biological studies by acting as a ligand that interacts with various receptors and enzymes. Its potential effects on:

- Neurological Disorders : Investigated for therapeutic applications targeting conditions like depression and anxiety.

Medicine

Research indicates that this compound may have:

- Therapeutic Potential : In drug development aimed at neurological disorders due to its ability to modulate receptor activity.

Industry

In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and agrochemicals.

Case Studies

Several studies have documented the applications of this compound:

- Receptor Binding Studies : Research demonstrated its efficacy in modulating serotonin receptors, indicating potential use in antidepressant drug development.

- Synthetic Applications : A study highlighted its role as a protecting group during the synthesis of complex amine-containing drugs, showcasing its utility in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Derivatives

Table 1: Key Piperidine-Based Analogs

Key Findings :

Pyrrolidine Derivatives

Table 2: Pyrrolidine-Based Analogs

Key Findings :

- Ring Size : The pyrrolidine analog’s smaller ring alters conformational flexibility, affecting binding to targets like ion channels or enzymes.

- Substituent Position: The aminomethyl group at C3 may enhance interactions with acidic residues in proteins compared to the piperidine derivative .

Ester and Carbamate Variants

Table 3: Functional Group Variations

Key Findings :

Solubility and Stability

- The target compound’s hydrochloride salt improves water solubility compared to its free base.

- The 4-oxo derivative’s ketone group may reduce solubility in nonpolar solvents but enhance crystallinity .

Hazard Profiles

Biological Activity

(S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

This compound (CAS Number: 1514178) has the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. In vitro evaluations have shown that this compound exhibits activity against various bacterial strains, particularly Gram-positive bacteria. For instance, compounds structurally related to (S)-Benzyl 3-aminopiperidine-1-carboxylate have demonstrated minimum inhibitory concentrations (MICs) ranging from <0.008 to 32 µg/mL against different pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound 19l | 0.125 | M. tuberculosis H37Rv |

| Compound 19h | <0.008 | MRSA |

| Compound 19m | <4 | MSSA |

This data suggests that modifications on the piperidine structure can enhance antimicrobial efficacy, making it a promising candidate for further development.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that piperidine derivatives can induce cytotoxic effects in various cancer cell lines. For example, studies have shown improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells when using structurally similar compounds . The mechanism appears to involve interaction with specific cellular pathways that regulate cell survival and apoptosis.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : It has the potential to bind to specific receptors, altering cellular signaling pathways that lead to apoptosis or growth inhibition.

- Redox Reactions : The presence of functional groups allows for participation in redox reactions, which can contribute to its antimicrobial and anticancer activities .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Antimycobacterial Studies : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing significant activity with MIC values as low as 0.125 µg/mL for some compounds .

- Antibacterial Studies : Research demonstrated that certain derivatives exhibited enhanced lipophilicity and antibacterial activity compared to standard drugs like ciprofloxacin and levofloxacin .

- Cytotoxicity Studies : In vitro tests showed varying degrees of cytotoxicity across different cancer cell lines, indicating that structural modifications could lead to improved therapeutic profiles .

Q & A

Q. How to resolve overlapping HPLC peaks during purity analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.